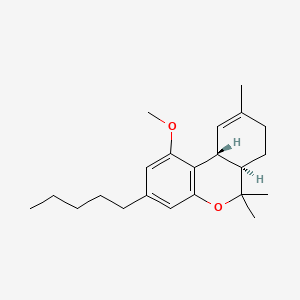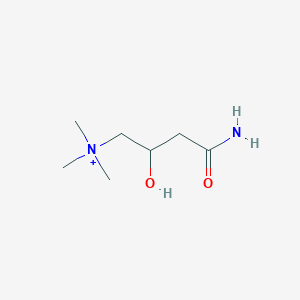
Carnitinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carnitinamide is a quaternary ammonium ion. It contains a carbamoyl group and a hydroxy group.
Scientific Research Applications
Entrainment Resolution of Carnitinamide Chloride
Carnitinamide chloride, an immediate synthetic precursor of carnitine, has been efficiently resolved through preferential crystallization from methanol using a simple entrainment procedure. This process is significant due to the low cost of racemic carnitinamide and the potential convenience of this stereotechnology for obtaining (R)-carnitinamide (Pallavicini et al., 2008).
Enantiomer Systems of Carnitinamide Inorganic Salts
The characterization of enantiomer systems formed by the chloride, nitrate, and sulfate of carnitinamide has been studied. Each of these salts produces a different type of racemate, highlighting the importance of carnitinamide's stereoisomers in scientific research (Pallavicini et al., 2007).
Synthesis of 5-Aminomethyl-2-Oxazolidinones from Carnitinamide
Research has shown that carnitinamide chloride can be used to synthesize 5-aminomethyl-2-oxazolidinones, which are important in various chemical and pharmaceutical applications. This process involves chlorination at the amide nitrogen and a sequence of reactions for the production of both enantiomers of 5-aminomethyl-2-oxazolidinones (Bolchi et al., 2012).
Metabolic Consequences of DNA Damage
Carnitinamide has been indirectly linked to studies on DNA damage and its metabolic consequences. For instance, research on nicotinamide, a related compound, has shown that activation of poly(ADP-ribose) polymerase by DNA damage can cause significant alterations in carbohydrate metabolism, which is a key area of research in cellular biology (Berger et al., 1986).
Carnitine in Disease
Carnitine, closely related to carnitinamide, plays a vital role in energy production and fatty acid metabolism. Research on carnitine has implications for understanding the therapeutic applications of carnitinamide in various disorders, including diabetes, cardiomyopathy, and neurodegenerative diseases (Flanagan et al., 2010).
Potential Use in Diabetes Treatment
The potential of carnitine supplementation in diabetes treatment has been explored. This includes studying how carnitine facilitates fatty acid export from tissues, which could have implications for carnitinamide's role in similar metabolic processes (Power et al., 2007).
properties
CAS RN |
16630-38-9 |
|---|---|
Product Name |
Carnitinamide |
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1 |
InChI Key |
KWIXGIMKELMNGH-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1,8,14a-trihydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1227782.png)
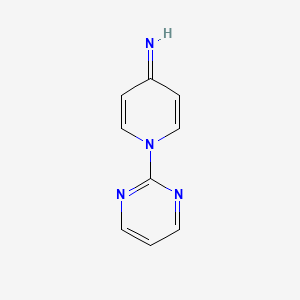
![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)
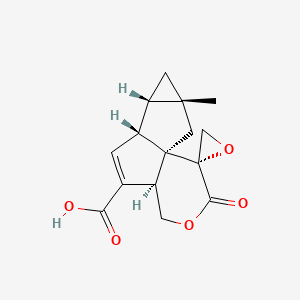
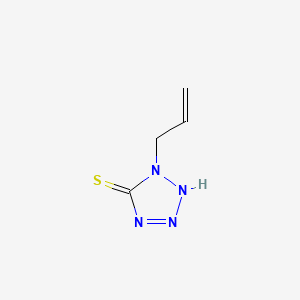


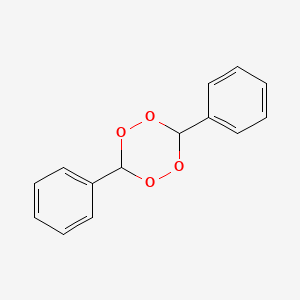
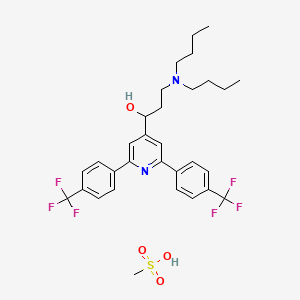
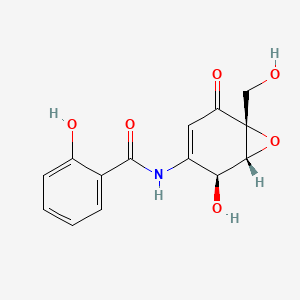
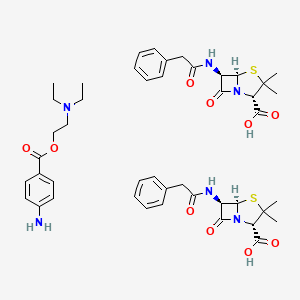
![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)
